molecular formula C14H7ClFN5S B11042245 3-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

3-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

Cat. No.: B11042245
M. Wt: 331.8 g/mol
InChI Key: OSZJGVDCSHPCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a chlorofluorophenyl and a pyridyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature. This method utilizes dibenzoylacetylene and triazole derivatives to achieve excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler structure with similar heterocyclic properties.

    Triazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with different substituents.

    Thiazolo[3,2-b]triazole: A related compound with a different fusion pattern of the rings.

Uniqueness

3-(2-Chloro-5-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H7ClFN5S

Molecular Weight

331.8 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7ClFN5S/c15-11-4-3-9(16)6-10(11)12-18-19-14-21(12)20-13(22-14)8-2-1-5-17-7-8/h1-7H

InChI Key

OSZJGVDCSHPCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.